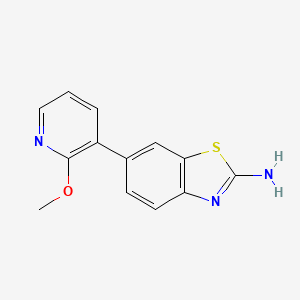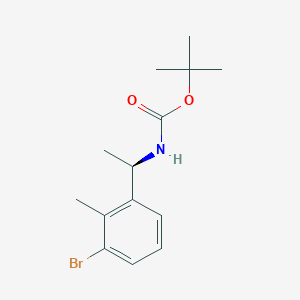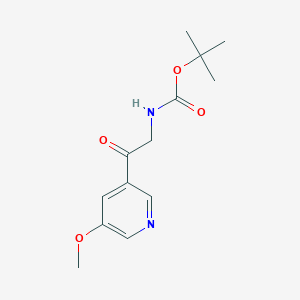
3-Methoxy-5-(t-butyloxycarbonylaminomethylcarbonyl)-pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-butyl N-[2-(5-methoxypyridin-3-yl)-2-oxoethyl]carbamate: is a chemical compound that belongs to the class of carbamates It features a tert-butyl group, a methoxypyridine moiety, and a carbamate linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-(5-methoxypyridin-3-yl)-2-oxoethyl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate pyridine derivative. One common method includes the use of tert-butyl chloroformate and 5-methoxypyridine-3-carboxylic acid in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: tert-butyl N-[2-(5-methoxypyridin-3-yl)-2-oxoethyl]carbamate can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.
Reduction: The compound can be reduced to form amine derivatives, which may have different biological activities.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
- Hydroxylated derivatives from oxidation.
- Amine derivatives from reduction.
- Substituted pyridine derivatives from nucleophilic substitution .
Applications De Recherche Scientifique
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the development of novel catalysts and ligands for various chemical reactions .
Biology:
- Investigated for its potential as a pharmacophore in drug design.
- Studied for its interactions with biological macromolecules such as proteins and nucleic acids .
Medicine:
- Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
- Used in the development of prodrugs that can be activated in vivo to release active pharmaceutical ingredients .
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the formulation of agrochemicals and pesticides .
Mécanisme D'action
The mechanism of action of tert-butyl N-[2-(5-methoxypyridin-3-yl)-2-oxoethyl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a covalent bond with the active site, thereby preventing substrate binding. Additionally, it can interact with cellular pathways involved in inflammation or cell proliferation, leading to its potential therapeutic effects .
Comparaison Avec Des Composés Similaires
- tert-butyl N-[2-(5-methoxypyridin-3-yl)ethyl]carbamate
- tert-butyl N-[2-(5-methoxypyridin-3-yl)-2-oxoethyl]carbamate
- tert-butyl N-[2-(5-methoxypyridin-3-yl)-2-oxoethyl]carbamate
Uniqueness:
- The presence of the methoxypyridine moiety distinguishes it from other carbamates, providing unique electronic and steric properties.
- The tert-butyl group enhances the compound’s stability and lipophilicity, making it suitable for various applications.
- The carbamate linkage allows for potential hydrolysis in biological systems, releasing active metabolites.
Propriétés
Formule moléculaire |
C13H18N2O4 |
|---|---|
Poids moléculaire |
266.29 g/mol |
Nom IUPAC |
tert-butyl N-[2-(5-methoxypyridin-3-yl)-2-oxoethyl]carbamate |
InChI |
InChI=1S/C13H18N2O4/c1-13(2,3)19-12(17)15-8-11(16)9-5-10(18-4)7-14-6-9/h5-7H,8H2,1-4H3,(H,15,17) |
Clé InChI |
GQIBCOFRIABGIF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCC(=O)C1=CC(=CN=C1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


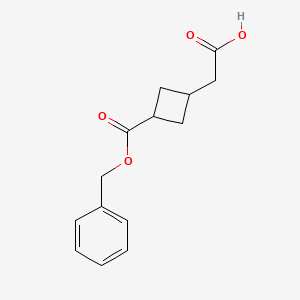
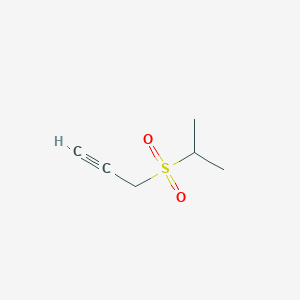
![N-[2-methoxy-5-methyl-4-(1-methylpiperidin-3-yl)phenyl]formamide](/img/structure/B13886742.png)
![2-[2-[4-(aminomethyl)pyridin-2-yl]oxyethoxy]-N,N-dimethylethanamine](/img/structure/B13886748.png)
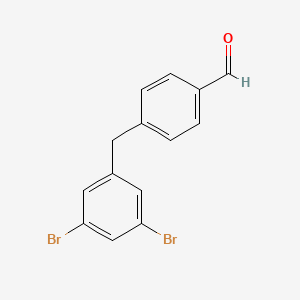

![2-[[2-[(2-Amino-4-methylsulfanylbutanoyl)amino]-3-phenylpropanoyl]amino]acetic acid](/img/structure/B13886761.png)

![3-Methylimidazo[1,2-c]quinazoline](/img/structure/B13886776.png)
